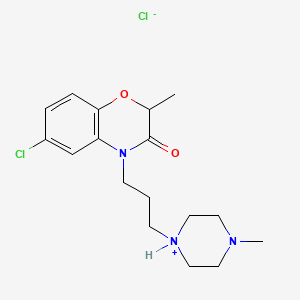
Acetanilide, 3'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride is a chemical compound with a complex structure that includes a chloro-substituted aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 3-chloro-2-methylaniline with diethylazanium chloride under controlled conditions. One method involves dissolving polysulfide in water, stirring, adding ammonium salts, and heating to a temperature range of 30-105°C. The reaction mixture is then subjected to vacuum distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and cost-effectiveness. The use of catalysts such as nickel, platinum, or palladium can enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by hydrogenating agents, converting the compound into its reduced form.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve ambient temperatures and pressures, with some reactions requiring catalysts or specific solvents .
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced aniline derivatives, and substituted aniline compounds, depending on the reaction type and conditions .
Applications De Recherche Scientifique
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of [2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes and biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins and nucleic acids, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on the aniline ring, used in the production of dyes and herbicides.
Quinoline Derivatives: Compounds with a quinoline ring structure, known for their versatile applications in medicinal chemistry.
Uniqueness
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride is unique due to its specific structure, which includes a chloro-substituted aniline moiety and a diethylazanium chloride group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
77966-46-2 |
|---|---|
Formule moléculaire |
C13H20Cl2N2O |
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-8-6-7-11(14)10(12)3;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |
Clé InChI |
QUHMNMSROUSUOR-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(=O)NC1=C(C(=CC=C1)Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
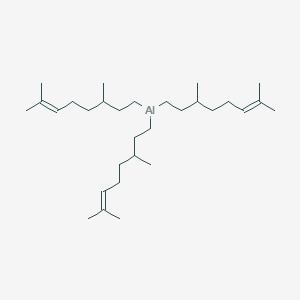
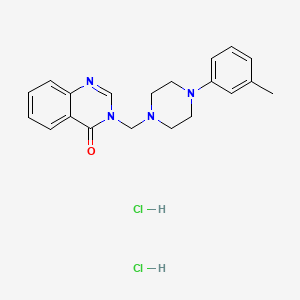
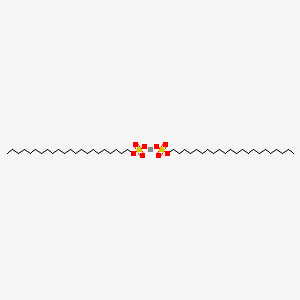
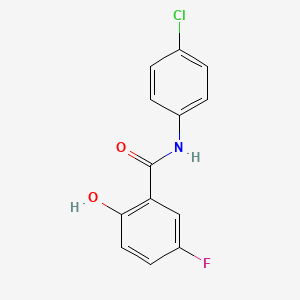
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
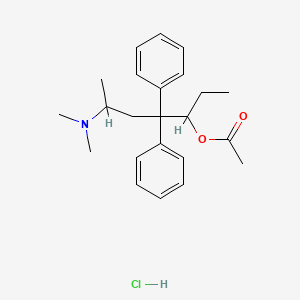

![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
